2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline
CAS No.:
Cat. No.: VC15821045
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-methoxy-4-(3-methylimidazol-4-yl)aniline |
| Standard InChI | InChI=1S/C11H13N3O/c1-14-7-13-6-10(14)8-3-4-9(12)11(5-8)15-2/h3-7H,12H2,1-2H3 |
| Standard InChI Key | WVNOQAWBKCVQKD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC=C1C2=CC(=C(C=C2)N)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Features
2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline consists of an aniline moiety substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a 1-methyl-1H-imidazol-5-yl group. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, with one methyl group at the 1-position (Figure 1) .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O | |
| Molecular Weight | 203.24 g/mol | |
| CAS Number | 1578245-91-6 | |
| IUPAC Name | 2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline |
Electronic and Steric Effects
The methoxy group acts as an electron-donating substituent, enhancing the electron density of the aromatic ring, while the imidazole moiety introduces steric bulk and hydrogen-bonding capabilities. These features influence reactivity in cross-coupling reactions and interactions with biological targets .
Synthesis and Manufacturing
Catalytic Hydrogenation
A high-pressure hydrogenation method, adapted from similar aniline derivatives, involves reducing a nitro precursor using palladium on carbon (Pd/C) under hydrogen gas. For example, 2-methoxy-4-(1-methyl-1H-imidazol-5-yl)nitrobenzene is dissolved in methanol, treated with Pd/C and sodium bicarbonate, and hydrogenated at 45°C to yield the target aniline .
Table 2: Representative Synthesis Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | 10% Pd/C (50% wet) | 88% |
| Solvent | Methanol | – |
| Temperature | 45°C | – |
| Pressure | 41–46 psi H₂ | – |
Alternative Routes
Physicochemical Characteristics
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water. Stability studies indicate decomposition above 200°C, with no reported polymorphism .
Spectral Data
While direct spectral data for 2-methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline are scarce, analogous compounds provide insights:
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¹H NMR (DMSO-d₆): Aromatic protons resonate at δ 6.8–7.5 ppm, imidazole protons at δ 7.1–8.2 ppm, and methoxy groups at δ 3.8–3.9 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 203.24 aligns with the molecular weight .
Applications in Pharmaceutical Research
Cytokine Modulation
Derivatives of this compound serve as intermediates in synthesizing pyridazines, which are investigated as heterodimeric cytokine modulators for treating autoimmune diseases . The imidazole ring’s ability to coordinate metal ions may enhance binding to biological targets .
Antimicrobial Activity
Though direct evidence is lacking, structurally related imidazole-aniline hybrids demonstrate antibacterial and antifungal properties, suggesting potential for future exploration .
| Supplier | Purity | Packaging | Location |
|---|---|---|---|
| MOLBASE | 98% | 10 g | Zhengzhou, China |
Future Research and Development
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Synthetic Optimization: Exploring photocatalyzed or flow-chemistry approaches to improve yield and scalability .
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Biological Screening: Evaluating anticancer and antiviral activity given the imidazole ring’s prevalence in bioactive molecules .
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Regulatory Studies: Conducting OECD-compliant toxicity assays to establish safety thresholds.
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